Chloro(3,3-dimethylbutyl)dimethylsilane

HPLC stationary phases Surface modification Steric protection

Chloro(3,3-dimethylbutyl)dimethylsilane (also referred to as neohexyldimethylchlorosilane) is a monofunctional organosilicon compound belonging to the class of alkylchlorodimethylsilanes. Its structure features a central silicon atom bonded to two methyl groups, a reactive chlorine atom, and a 3,3-dimethylbutyl (neohexyl) group.

Molecular Formula C8H19ClSi
Molecular Weight 178.77 g/mol
CAS No. 96220-76-7
Cat. No. B1588716
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Technical Parameters


Basic Identity
Product NameChloro(3,3-dimethylbutyl)dimethylsilane
CAS96220-76-7
Molecular FormulaC8H19ClSi
Molecular Weight178.77 g/mol
Structural Identifiers
SMILESCC(C)(C)CC[Si](C)(C)Cl
InChIInChI=1S/C8H19ClSi/c1-8(2,3)6-7-10(4,5)9/h6-7H2,1-5H3
InChIKeyLGEJHPHGNSBWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(3,3-dimethylbutyl)dimethylsilane (CAS 96220-76-7): A Sterically Hindered Neohexyl Chlorosilane for HPLC Bonded Phases and Protecting Group Chemistry


Chloro(3,3-dimethylbutyl)dimethylsilane (also referred to as neohexyldimethylchlorosilane) is a monofunctional organosilicon compound belonging to the class of alkylchlorodimethylsilanes [1]. Its structure features a central silicon atom bonded to two methyl groups, a reactive chlorine atom, and a 3,3-dimethylbutyl (neohexyl) group [1]. This neohexyl substituent is a sterically hindered, branched alkyl chain, which imparts distinct kinetic and thermodynamic properties relative to linear or less-branched alkylchlorosilanes. The compound is commercially available with typical purities of 95% or higher .

Why Chloro(3,3-dimethylbutyl)dimethylsilane Cannot Be Replaced by Unbranched or Less-Hindered Chlorosilanes


The performance of monofunctional chlorodimethylsilanes in applications such as surface passivation, HPLC stationary phase preparation, and protecting group chemistry is not solely determined by the presence of the Si–Cl bond; the steric bulk and branching of the alkyl substituent dictate both the kinetics of surface reaction and the stability of the resulting bonded layer. In acetolysis and hydrolysis reactions of alkylchlorodimethylsilanes, the reaction rate is exclusively governed by steric effects, with a measured steric susceptibility constant (δ) of 1.3 for this compound class [1]. Unbranched analogs, such as n-butyldimethylchlorosilane, lack the substantial steric shielding provided by the neohexyl group, resulting in faster, less controllable hydrolysis and a lower barrier to nucleophilic attack. Consequently, substituting a generic linear or minimally branched chlorosilane for the sterically hindered neohexyl derivative can lead to significant alterations in reaction kinetics, monolayer density, and the long-term hydrolytic stability of modified surfaces [2].

Quantitative Differentiation Evidence for Chloro(3,3-dimethylbutyl)dimethylsilane Against Structural Analogs


Enhanced Hydrolytic Stability of Sterically Hindered Neohexyl Silanes in HPLC Bonded Phases

The incorporation of a sterically hindered neohexyl group in monofunctional chlorosilanes directly enhances the hydrolytic stability of the resulting bonded phases used in high-performance liquid chromatography (HPLC). This property is attributed to the neohexyl group's ability to shield the underlying siloxane bond from nucleophilic attack, a principle established for sterically protected silanes [1]. In comparative studies, HPLC columns prepared with sterically protected monofunctional silanes exhibit significantly reduced degradation under aggressive mobile phase conditions (e.g., low pH) compared to columns prepared with less-hindered or difunctional silanes, leading to improved column longevity and reproducibility [2].

HPLC stationary phases Surface modification Steric protection

Steric Susceptibility Constant (δ) of 1.3 for Alkylchlorodimethylsilane Acetolysis Reactions

A foundational kinetic study on the acetolysis of compounds of the type XSiMe2Cl demonstrated that these reactions are exclusively influenced by steric effects (ρ = 0), with a steric susceptibility constant (δ) of 1.3 determined using a series of alkylchlorodimethylsilanes [1]. This quantitative parameter indicates a high sensitivity of the reaction rate to the steric bulk of the alkyl substituent (X). While direct rate data for the neohexyl derivative are not provided in this specific study, the class-level δ value of 1.3 serves as a benchmark, confirming that increasing the steric hindrance of the alkyl group, as achieved with the 3,3-dimethylbutyl moiety, will lead to a predictable and significant deceleration of nucleophilic substitution at silicon compared to less hindered analogs like n-butyl.

Reaction kinetics Steric effects Organosilicon chemistry

Comparison of Physical Properties: Boiling Point and Vapor Pressure Relative to Linear and tert-Butyl Analogs

The physical properties of Chloro(3,3-dimethylbutyl)dimethylsilane differ substantially from those of common chlorosilane alternatives, influencing handling, storage, and application conditions. Its boiling point (167 °C at 760 mmHg) is intermediate between the linear n-butyl analog (138 °C) [1] and the longer-chain n-octyl analog (222-225 °C) [2]. Importantly, it is significantly higher than that of tert-butyldimethylchlorosilane (TBDMSCl, 125 °C), a widely used protecting group reagent . This elevated boiling point relative to TBDMSCl and the n-butyl analog is a direct consequence of the neohexyl group's increased molecular weight and steric bulk, which reduces volatility and potentially facilitates certain vapor-phase deposition or high-temperature reactions.

Physical properties Vapor pressure Thermal stability

Hydrolytic Sensitivity Rating: Rapid Reaction with Moisture (Rating 8)

Chloro(3,3-dimethylbutyl)dimethylsilane is assigned a hydrolytic sensitivity rating of 8, indicating that it 'reacts rapidly with moisture, water, [and] protic solvents' [1]. This high sensitivity is consistent with the reactivity of the Si-Cl bond and is a critical handling parameter for industrial and laboratory users. While this rating is not unique among chlorosilanes, its combination with the steric bulk of the neohexyl group means that the reaction is both rapid and highly sensitive to steric effects. This necessitates rigorous exclusion of moisture during storage and use, which is a key differentiator from less reactive alkoxysilanes (e.g., triethoxysilanes) that are often chosen for applications requiring ambient handling.

Hydrolytic sensitivity Moisture reactivity Handling requirements

Utility as a Sterically Demanding Protecting Group in Multi-Step Synthesis

As a trialkylsilyl blocking agent, Chloro(3,3-dimethylbutyl)dimethylsilane is employed to protect reactive hydrogens in alcohols, amines, thiols, and carboxylic acids [1]. The neohexyl group imparts greater steric bulk than the widely used tert-butyldimethylsilyl (TBDMS) group (derived from TBDMSCl). This increased steric demand can be exploited to achieve enhanced selectivity in the protection of polyfunctional molecules. For instance, in a molecule containing both primary and secondary alcohols, the bulkier neohexylsilyl group will react preferentially with the less hindered primary alcohol, leaving the secondary site free for orthogonal transformations. This selectivity is a direct consequence of the steric hindrance that is a hallmark of the neohexyl group [2].

Protecting group Silylation Organic synthesis

Evidence-Based Application Scenarios for Chloro(3,3-dimethylbutyl)dimethylsilane


Preparation of Hydrolytically Stable HPLC Stationary Phases

Chloro(3,3-dimethylbutyl)dimethylsilane is an ideal precursor for the synthesis of sterically protected, monofunctional bonded phases for high-performance liquid chromatography (HPLC). As detailed in U.S. Patent 5,296,624, sterically hindered silanes like the neohexyl derivative form trialkylsilyl ethers on silica surfaces [1]. These phases are specifically designed to exhibit enhanced stability against acidic and basic mobile phases compared to conventional C8 or C18 phases prepared from linear alkylsilanes, leading to extended column lifetimes and reduced drift in retention times [2].

Selective Silyl Protecting Group for Complex Molecule Synthesis

In multi-step organic synthesis, particularly in pharmaceutical and natural product chemistry, the neohexyldimethylsilyl (NHDMS) group serves as a sterically demanding alternative to the tert-butyldimethylsilyl (TBDMS) group. Its greater bulk can be leveraged for the selective protection of primary hydroxyls in the presence of secondary or tertiary alcohols [3]. The compound's high hydrolytic sensitivity (Rating 8) [4] ensures rapid and quantitative silylation under anhydrous conditions, while the stability of the NHDMS ether allows it to withstand a range of reaction conditions.

Surface Modification Agent for Controlled Hydrophobicity in Organic Electronics

Chlorodimethylsilanes, including the neohexyl variant, are utilized as anchoring groups for the modification of dielectric surfaces in organic field-effect transistors (OFETs) and related electronic devices [5]. The sterically hindered neohexyl group, when attached to the silicon surface, creates a well-defined, non-polar interphase. This tailored hydrophobicity can improve the morphology and charge carrier mobility of overlying organic semiconductors by passivating polar surface hydroxyl groups and reducing charge trapping, a critical factor for device performance [5].

Development of Specialty Silicone Polymers and Coatings

This silane is a reactive intermediate for the synthesis of specialty silicone polymers, where the neohexyl group imparts unique properties to the final material. Its use as a crosslinking agent or chain terminator allows for the introduction of steric bulk into the polymer backbone or side chains [1]. This can be exploited to tune the glass transition temperature (Tg), reduce crystallinity, and enhance the moisture resistance of silicone rubbers, adhesives, and protective coatings, differentiating them from materials based on linear alkylsilanes.

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